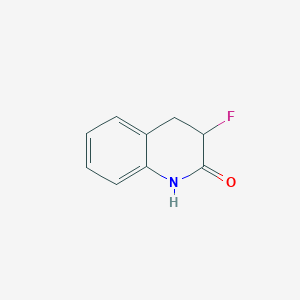
3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one
描述
3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one is a fluorinated heterocyclic compound belonging to the quinoline family. This compound features a fluorine atom at the 3-position of the quinoline ring system, which significantly influences its chemical properties and reactivity. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable quinoline derivative, such as 1,2,3,4-tetrahydroquinoline.
Oxidation: The final step involves the oxidation of the tetrahydroquinoline to form the 2-one derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 3-Fluoro-1,2,3,4-tetrahydroquinoline-2,6-dione.
Reduction Products: Dihydroquinoline derivatives, such as 3-Fluoro-1,2,3,4-tetrahydroquinoline.
Substitution Products: Various substituted quinolines, depending on the reagents used.
科学研究应用
3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are used in organic synthesis and material science.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential pharmacological properties, including its use as an antimalarial, anticancer, and anti-inflammatory agent.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one is compared with other similar compounds, such as:
3-Fluoroquinoline: Similar structure but lacks the tetrahydro modification.
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one: Contains additional nitro group.
6-amino-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Contains an amino group at a different position.
Uniqueness: The presence of the fluorine atom at the 3-position and the tetrahydro modification make this compound unique compared to other similar compounds. These structural features influence its reactivity and biological activity, making it a valuable compound in various applications.
属性
IUPAC Name |
3-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZHWJFNKKLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


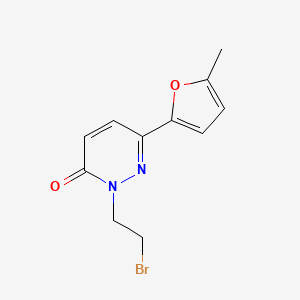
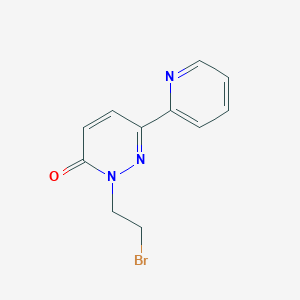
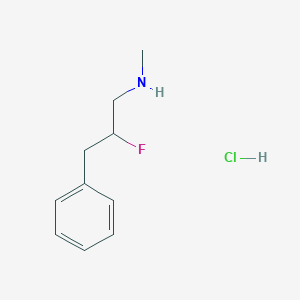

amine hydrochloride](/img/structure/B1492280.png)
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492282.png)
![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492283.png)
![3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1492284.png)
![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

amine hydrochloride](/img/structure/B1492290.png)
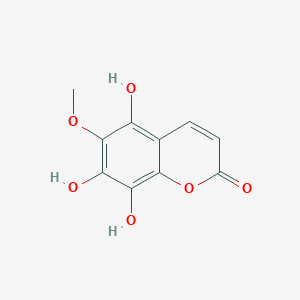
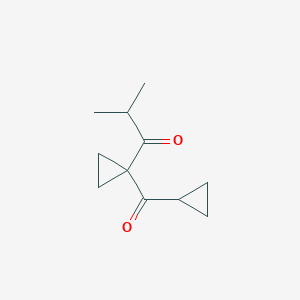
amine hydrochloride](/img/structure/B1492297.png)
